

CAS 21464-51-7 physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(2-chlorophenyl)propan-1-ol
Cat. No.:	B1285027

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Amino-3-(2-chlorophenyl)propan-1-ol** (CAS 21464-51-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound **3-Amino-3-(2-chlorophenyl)propan-1-ol**, identified by the CAS number 21464-51-7. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data, outlining detailed experimental protocols for property determination, and visualizing key chemical synthesis and experimental workflows.

Chemical Identity and Structure

3-Amino-3-(2-chlorophenyl)propan-1-ol is a chemical compound with the molecular formula $C_9H_{12}ClNO$.^[1] It belongs to the class of amino alcohols and is characterized by a propanol backbone substituted with an amino group and a 2-chlorophenyl group at the third carbon.

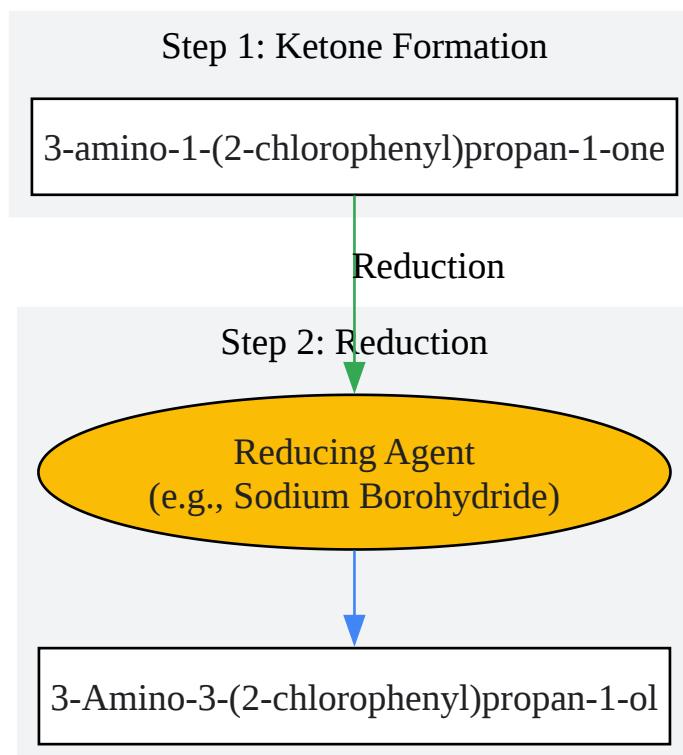
Table 1: Compound Identification

Identifier	Value
CAS Number	21464-51-7 ^{[1][2]}
IUPAC Name	3-amino-3-(2-chlorophenyl)propan-1-ol ^[1]
Molecular Formula	C ₉ H ₁₂ ClNO ^[1]
SMILES	C1=CC=C(C(=C1)C(CCO)N)Cl ^[1]
InChI	InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 ^[1]

| InChIKey | MJTCBVJNSSTRIS-UHFFFAOYSA-N^[1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **3-Amino-3-(2-chlorophenyl)propan-1-ol**. Experimental data for some properties, such as melting and boiling points, are not readily available in the public domain and would require experimental determination.


Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	185.65 g/mol	PubChem (Computed) ^[1]
Exact Mass	185.0607417 Da	PubChem (Computed) ^[1]
XLogP3	1.1	PubChem (Computed) ^[1]
Hydrogen Bond Donor Count	2	PubChem (Computed) ^[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed) ^[1]
Rotatable Bond Count	4	PubChem (Computed) ^[1]
Polar Surface Area	46.25 Å ²	PubChem (Computed) ^[1]

| Flash Point | 152.1 °C (for 3-Amino-3-(4-chlorophenyl)-propan-1-ol) | ChemicalBook[3] |

Synthesis Pathway

While a specific synthesis route for **3-Amino-3-(2-chlorophenyl)propan-1-ol** is not detailed in the provided search results, a general pathway for similar 3-hydroxy-3-arylpropylamines can be inferred. A common method involves the reduction of a corresponding ketone. The following diagram illustrates a plausible synthetic route.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **3-Amino-3-(2-chlorophenyl)propan-1-ol**.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols for key parameters.

Melting Point Determination

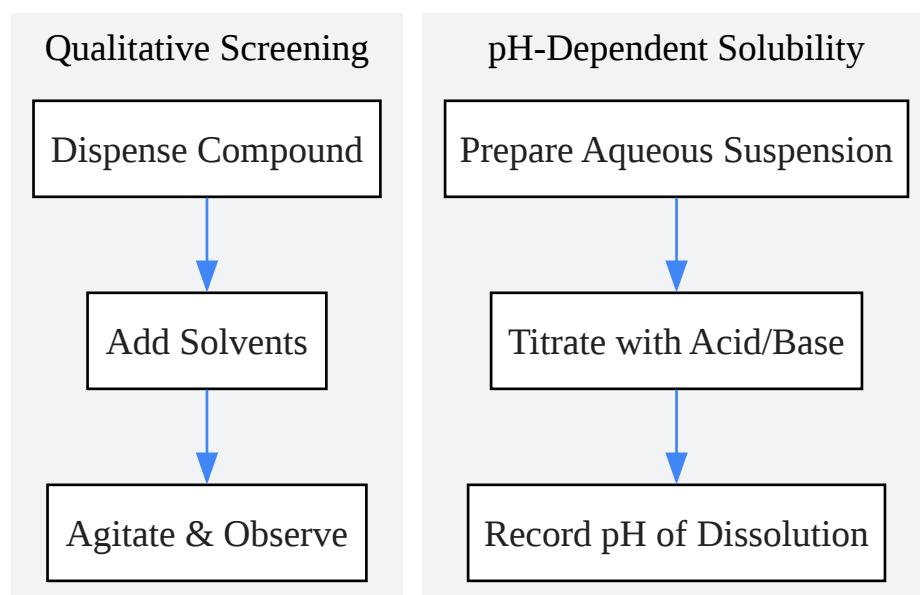
The melting point provides an indication of the purity of a crystalline solid.

Protocol:

- Sample Preparation: A small amount of the crystalline **3-Amino-3-(2-chlorophenyl)propan-1-ol** is finely ground and packed into a capillary tube to a height of approximately 3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp device, alongside a calibrated thermometer.
- Initial Determination: The sample is heated rapidly to obtain an approximate melting range.
- Accurate Determination: The experiment is repeated with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination.


Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development and formulation.

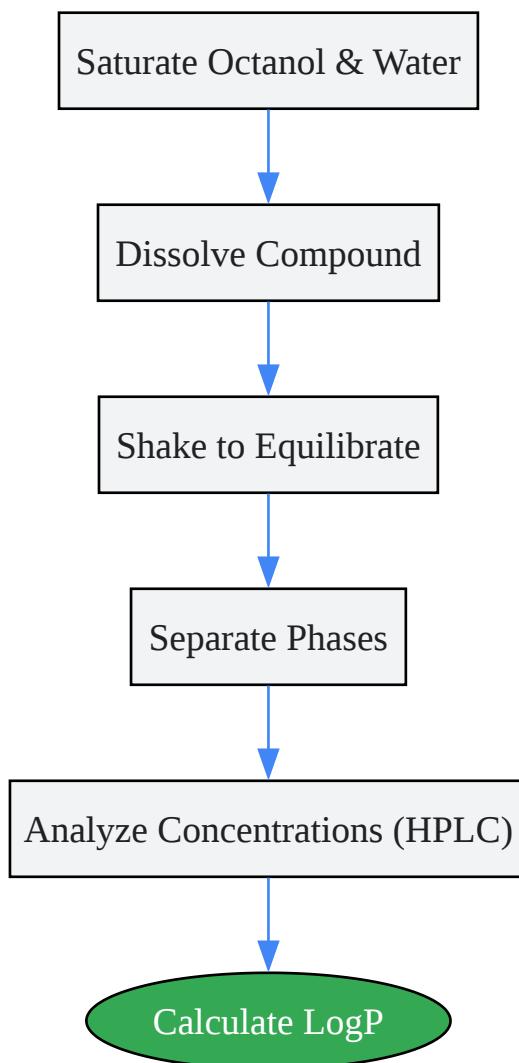
Protocol:

- Solvent Screening: A small, known amount (e.g., 1 mg) of **3-Amino-3-(2-chlorophenyl)propan-1-ol** is placed into separate vials.

- Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, dichloromethane) is added to each vial.
- Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution. Solubility is qualitatively assessed (e.g., soluble, partially soluble, insoluble).
- pH-Dependent Solubility (for aqueous solutions):
 - A suspension of the compound in water is prepared.
 - The pH is measured, and a 0.1 M HCl or 0.1 M NaOH solution is added dropwise to determine if solubility increases at acidic or basic pH.^[4] The pH at which complete dissolution occurs is recorded.^[4]

[Click to download full resolution via product page](#)

Caption: Workflow for solubility assessment.


Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method followed by HPLC analysis

is a common approach.

Protocol:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[\[5\]](#) The aqueous phase is typically buffered to a physiological pH of 7.4.[\[5\]](#)
- Compound Distribution: A known amount of **3-Amino-3-(2-chlorophenyl)propan-1-ol** is dissolved in a mixture of the pre-saturated n-octanol and water.
- Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to stand for the phases to separate completely.[\[5\]](#)
- Analysis: The concentration of the compound in both the n-octanol and water phases is determined, typically using High-Performance Liquid Chromatography (HPLC).[\[5\]](#)
- Calculation: The LogP is calculated using the following formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for LogP determination via the shake-flask method.

Safety and Hazards

Based on GHS classifications for this compound, it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[\[3\]](#) Work should be conducted in a well-ventilated area.[\[3\]](#)

Conclusion

This technical guide has summarized the available physicochemical data for **3-Amino-3-(2-chlorophenyl)propan-1-ol** (CAS 21464-51-7) and provided standardized protocols for the experimental determination of its key properties. While comprehensive experimental data is limited, the provided information and methodologies offer a solid foundation for researchers and scientists working with this compound. Further experimental investigation is encouraged to fully characterize its physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-3-(2-CHLORO-PHENYL)-PROPAN-1-OL CAS#: 21464-51-7 [amp.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- To cite this document: BenchChem. [CAS 21464-51-7 physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285027#cas-21464-51-7-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com